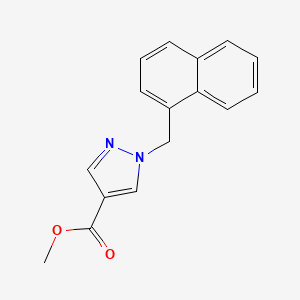

methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a naphthalene ring attached to a pyrazole ring via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of naphthalen-1-ylmethylamine with pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or naphthalene rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl pyrazole ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- 1-Methylnaphthalene

- Naphthalen-1-ylmethylamine

Uniqueness

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate is unique due to its specific structure, which combines a naphthalene ring with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 1-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize the existing knowledge on the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their pharmacological potential. The compound's structure can be represented as follows:

- Molecular Formula : C15H13N3O2

- Molecular Weight : 269.28 g/mol

- SMILES Notation : CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2

The presence of both naphthalene and pyrazole rings contributes to its stability and reactivity, making it a subject of interest in pharmaceutical research.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies using various assays (e.g., DPPH and ABTS) showed that this compound effectively scavenges free radicals, indicating its potential application in preventing oxidative stress-related disorders .

Antimicrobial Activity

This compound demonstrated notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, revealing effectiveness against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: In Vivo Efficacy Against Inflammation-Induced Anemia

A study conducted on rats revealed that administration of this compound significantly reversed inflammation-induced anemia. The treatment resulted in increased hemoglobin levels and improved erythropoiesis, suggesting a therapeutic role in managing anemia associated with chronic inflammation.

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that the compound exhibited comparable or superior activity against certain pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents .

The mechanism underlying the biological activities of this compound is believed to involve modulation of signaling pathways associated with inflammation and oxidative stress. Specifically, it may inhibit key enzymes involved in these pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators .

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

methyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)14-9-17-18(11-14)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-9,11H,10H2,1H3 |

InChI Key |

GLIKVLDUAPRKFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.